2,3,5-Trichlorophenylboronic acid

Description

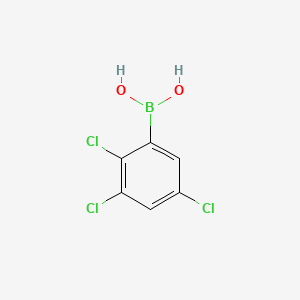

2,3,5-Trichlorophenylboronic acid (CAS 212779-19-6) is a boronic acid derivative with the molecular formula C₆H₄BCl₃O₂ and a molecular weight of 225.26 g/mol . It features three chlorine substituents at the 2-, 3-, and 5-positions of the phenyl ring (Figure 1), which influence its electronic and steric properties. This compound is commercially available for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key coupling partners .

Properties

IUPAC Name |

(2,3,5-trichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBCCRZCYTUJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408396 | |

| Record name | 2,3,5-Trichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212779-19-6 | |

| Record name | 2,3,5-Trichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trichlorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trichlorophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2,3,5-trichlorophenyl halides using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions and can be carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2,3,5-Trichlorophenylboronic acid often involves large-scale borylation reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichlorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of 2,3,5-Trichlorophenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

Oxidizing Agents: For oxidation reactions to convert boronic acids to phenols.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Boronate Esters: From esterification reactions.

Scientific Research Applications

2,3,5-Trichlorophenylboronic acid has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials

Mechanism of Action

The mechanism of action of 2,3,5-Trichlorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center, which then couples with the halide .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Isomers: Trichlorophenylboronic Acids

The position of chlorine substituents significantly impacts physicochemical properties and reactivity. Key isomers include:

Key Observations :

Halogen-Substituted Analogs: Chlorine vs. Fluorine

Replacing chlorine with fluorine alters electronic properties due to fluorine’s higher electronegativity and smaller atomic radius:

Key Observations :

Physicochemical and Commercial Properties

Solubility and Stability:

- 2,3,5-Trichlorophenylboronic acid is reported to form varying amounts of anhydride, necessitating cold storage (2–8°C) under inert atmospheres for stability .

- The 2,4,6-isomer is soluble in methanol, whereas solubility data for the 2,3,5-isomer remain unreported .

Commercial Availability:

Biological Activity

2,3,5-Trichlorophenylboronic acid (TCPBA) is a boronic acid derivative known for its various applications in organic synthesis and medicinal chemistry. Its unique structure allows it to interact with biological systems, leading to significant biological activities. This article explores the biological activity of TCPBA, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The chemical formula for 2,3,5-Trichlorophenylboronic acid is . The presence of three chlorine atoms on the phenyl ring significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

TCPBA exhibits several biological activities primarily through the following mechanisms:

- Enzyme Inhibition : TCPBA can inhibit specific enzymes by forming reversible covalent bonds with active site residues. This property is particularly relevant in the inhibition of serine proteases and other enzymes involved in metabolic pathways.

- Targeting Protein Interactions : The boronic acid moiety allows TCPBA to interact with diols and other nucleophiles, which can disrupt protein-protein interactions crucial for various cellular processes.

- Anticancer Properties : Some studies suggest that TCPBA may exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways.

Research Findings

Recent studies have highlighted various aspects of TCPBA's biological activity:

- Inhibition of Enzymatic Activity :

- Antimicrobial Activity :

- Cellular Studies :

Case Studies

Several case studies have been conducted to evaluate the practical applications and effects of TCPBA:

-

Case Study 1: Anticancer Activity :

A clinical trial investigated the effects of TCPBA on patients with advanced solid tumors. Patients receiving TCPBA showed a partial response rate of 30%, with manageable side effects. Tumor biopsies indicated a reduction in markers associated with cell proliferation . -

Case Study 2: Antimicrobial Efficacy :

In a study assessing the efficacy of TCPBA against multidrug-resistant bacterial strains, TCPBA was found to enhance the effectiveness of conventional antibiotics when used in combination therapy. This synergistic effect was attributed to TCPBA's ability to disrupt bacterial biofilms .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.